An In-depth Technical Guide to the Physical Properties of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine
An In-depth Technical Guide to the Physical Properties of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated physical and spectroscopic properties of the novel compound 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related analogs, including substituted methoxypyridines and benzoylpyridines, to provide well-founded estimations of its key physicochemical characteristics. Furthermore, this document outlines detailed, best-practice experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon the foundational information presented herein. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.
Introduction and Chemical Identity
6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural motifs, a methoxy-substituted pyridine ring coupled with a trifluoromethyl-substituted benzoyl group, suggest potential applications stemming from the unique electronic and steric properties conferred by these functional groups. The trifluoromethyl group, in particular, is a well-established pharmacophore known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]
A thorough understanding of the physical properties of this compound is paramount for its successful application, influencing everything from reaction optimization and purification to formulation and biological screening. This guide aims to provide a robust starting point for researchers by presenting a combination of estimated properties based on chemical first principles and data from analogous compounds, alongside practical methodologies for their experimental determination.
Table 1: Chemical Identity of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine
| Identifier | Value |
| IUPAC Name | (6-methoxypyridin-2-yl)(2-(trifluoromethyl)phenyl)methanone |
| Molecular Formula | C₁₄H₁₀F₃NO₂ |
| Molecular Weight | 281.23 g/mol |
| CAS Number | Not available |
Chemical Structure:
Caption: Chemical structure of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine.
Estimated Physicochemical Properties
The following table summarizes the estimated physical properties of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine. These values are derived from the analysis of structurally similar compounds and computational predictions. Experimental verification is highly recommended.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale and Supporting Evidence |
| Appearance | White to off-white crystalline solid | 2-Benzoylpyridine is an off-white crystalline solid.[2] The introduction of substituents is unlikely to drastically alter the physical state, although color may vary depending on purity. 6-methoxy-hydroxy-pyridine is also described as a white to light yellow crystalline powder.[3] |
| Melting Point | 70 - 90 °C | 2-Benzoylpyridine has a melting point of 42-44 °C.[4] The addition of a methoxy and a trifluoromethyl group will likely increase the molecular weight and potentially the crystal lattice energy, leading to a higher melting point. The exact melting point is difficult to predict due to the complex interplay of intermolecular forces.[5] |
| Boiling Point | > 300 °C (decomposes) | 2-Benzoylpyridine has a boiling point of 317 °C.[4] The increased molecular weight of the target compound suggests a higher boiling point. However, complex organic molecules often decompose at or before their boiling point under atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, acetone, dichloromethane); Limited solubility in water and non-polar solvents (e.g., hexane). | Methoxypyridine derivatives are generally soluble in polar organic solvents.[6] The presence of the polar carbonyl and methoxy groups, along with the pyridine nitrogen, will favor solubility in polar organic solvents. The hydrophobic trifluoromethyl and aromatic rings will limit aqueous solubility. |
| pKa | ~2-3 (for the protonated pyridine nitrogen) | The pyridine nitrogen is basic. The electron-withdrawing benzoyl and trifluoromethyl groups will decrease the basicity of the pyridine ring compared to pyridine itself (pKa ≈ 5.2). |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine. The following sections detail the expected spectroscopic signatures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzoyl rings, as well as a characteristic singlet for the methoxy group protons.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Multiplicity | Estimated Chemical Shift (ppm) | Rationale |
| Methoxy (OCH₃) | Singlet | 3.9 - 4.1 | Typical range for methoxy groups on aromatic rings.[7] |
| Pyridine H | Multiplets | 7.0 - 8.5 | The protons on the pyridine ring will be influenced by the electron-donating methoxy group and the electron-withdrawing benzoyl group.[8] |
| Benzoyl H | Multiplets | 7.5 - 8.0 | The protons on the benzoyl ring will be influenced by the electron-withdrawing trifluoromethyl group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Estimated Chemical Shift (ppm) | Rationale |
| Methoxy (OCH₃) | 53 - 56 | Typical range for methoxy carbons attached to an aromatic ring.[7] |
| Pyridine C | 110 - 165 | The chemical shifts of the pyridine carbons will be influenced by the substituents. |
| Benzoyl C | 125 - 140 | Aromatic carbons of the benzoyl ring. |
| Carbonyl (C=O) | 185 - 195 | The carbonyl carbon of an aromatic ketone. |
| Trifluoromethyl (CF₃) | 120 - 130 (quartet) | The carbon of the CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms.[9] |
FT-IR Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in the molecule.
Table 5: Predicted FT-IR Absorption Frequencies
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| C=O (Aromatic Ketone) | 1660 - 1700 | The carbonyl stretch of an aromatic ketone is typically found in this region.[10][11] Conjugation with the pyridine ring may shift it to the lower end of the range.[12] |
| C-O (Aromatic Ether) | 1230 - 1270 (asymmetric) and 1020 - 1075 (symmetric) | Characteristic stretching vibrations for the C-O bond of the methoxy group. |
| C-F (Trifluoromethyl) | 1100 - 1350 (strong, broad) | The C-F stretching vibrations of a CF₃ group typically give rise to strong and broad absorptions in this region. |
| C=N and C=C (Aromatic) | 1400 - 1600 | Stretching vibrations of the aromatic rings. |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺): m/z = 281.0612 (calculated for C₁₄H₁₀F₃NO₂⁺)
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the trifluoromethyl group (-CF₃), and cleavage at the carbonyl group, leading to fragments of the 6-methoxypyridinyl cation and the 2-trifluoromethylbenzoyl cation. The fragmentation of trifluoromethyl-containing compounds can be complex.[13]
Experimental Protocols for Physical Property Determination
The following protocols provide standardized methods for the experimental determination of the key physical properties of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine.
Determination of Melting Point
Rationale: The melting point is a critical indicator of purity. A sharp melting range is indicative of a pure compound. This protocol utilizes the capillary method, which is a standard and reliable technique.
Workflow:
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.
-
Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating: If the approximate melting point is unknown, perform a rapid preliminary determination. For an accurate measurement, heat the sample rapidly to about 15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting).
-
Reporting: The melting point is reported as the range between the onset and completion temperatures.
Determination of Solubility
Rationale: Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification, and formulation. This protocol provides a qualitative and semi-quantitative method for assessing solubility.
Workflow:
Caption: Workflow for Solubility Determination.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 10 mg) into a series of small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of a different test solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Agitation: Cap the vials and agitate them at a constant temperature (e.g., 25°C) using a vortex mixer or shaker for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.
-
Observation: After agitation, allow any undissolved solid to settle. Visually inspect each vial for the presence of undissolved material.
-
Classification: Classify the solubility in each solvent as:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved solid remains.
-
Insoluble: No apparent dissolution of the solid.
-
-
Semi-Quantitative Analysis (Optional):
-
For "soluble" samples, incrementally add more solute until saturation is reached to determine an approximate solubility limit.
-
For "insoluble" or "partially soluble" samples, incrementally add more solvent until the solute completely dissolves to estimate the solubility.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a highly sensitive and quantitative technique for determining the purity of a compound. A single, sharp peak is indicative of high purity.
Workflow:
Caption: Workflow for HPLC Purity Assessment.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile). Further dilute this stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase.
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to a high percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample solution into the equilibrated HPLC system.
-
Record the chromatogram.
-
Integrate the area of all peaks detected.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Conclusion
This technical guide provides a foundational understanding of the physical properties of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine based on estimations from structurally related compounds. While these estimations offer valuable insights for initial experimental design, it is imperative that they are validated through the rigorous experimental protocols outlined herein. The provided methodologies for determining melting point, solubility, and purity, along with the predicted spectroscopic data, will serve as a comprehensive resource for researchers working with this and similar novel chemical entities.
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